molecular formula C7H15NO2 B1346960 Ethyl N-ethyl-beta-alaninate CAS No. 23651-62-9

Ethyl N-ethyl-beta-alaninate

Cat. No. B1346960
CAS RN: 23651-62-9
M. Wt: 145.2 g/mol
InChI Key: CNRWEHBBGLCEHG-UHFFFAOYSA-N
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Description

Ethyl N-ethyl-beta-alaninate is a compound with the molecular formula C7H15NO2 . It’s used in the stabilization of organic compounds and has been shown to react with halogens, amides, and other compounds .


Synthesis Analysis

The synthesis of Ethyl N-ethyl-beta-alaninate from Ethylamine and Ethyl acrylate has been reported . A one-step conversion of sugars and methylamine to the N-methylated amino acid N-methyl-l-alanine has also been developed .


Molecular Structure Analysis

The linear formula of Ethyl N-ethyl-beta-alaninate is C7H15NO2 . The InChI Code is 1S/C7H15NO2/c1-3-8-6-5-7(9)10-4-2/h8H,3-6H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl N-ethyl-beta-alaninate has a molecular weight of 145.2 . It’s typically stored in a freezer to maintain its stability .

Scientific Research Applications

Polycondensation and Polymer Synthesis

  • Ethyl acrylate, which is related to Ethyl N-ethyl-beta-alaninate, has been studied for its role in forming N-(hydroxyalkyl) β-alanine ester through addition with amino alcohol. This reaction leads to room-temperature polycondensation forming polyamides, significant in polymer chemistry (Sanui, Asahara, & Ogata, 1968).

Medicinal Chemistry and Drug Development

  • A compound similar to Ethyl N-ethyl-beta-alaninate, characterized by the presence of a trisubstituted beta-amino acid residue, has been developed as a potent fibrinogen receptor antagonist. This compound showcases the potential for Ethyl N-ethyl-beta-alaninate derivatives in medicinal chemistry (Hayashi et al., 1998).

Material Science and Nanostructures

  • Studies on poly(L-alanine), related to Ethyl N-ethyl-beta-alaninate, have demonstrated the potential for creating materials with specific structural properties. For instance, L-alanine ethyl ester has been polymerized into poly(L-alanine), revealing insights into material design and polypeptide structure (Baker & Numata, 2012).

Biochemistry and Enzymatic Reactions

  • Research into beta-Alanine betaine synthesis, which is structurally related to Ethyl N-ethyl-beta-alaninate, has provided insights into osmoprotective compounds in plants. This research can inform metabolic engineering efforts to enhance plant tolerance to environmental stresses (Rathinasabapathi, Fouad, & Sigua, 2001).

Chemoenzymatic Synthesis

  • The chemoenzymatic synthesis of polymers using derivatives of Ethyl N-ethyl-beta-alaninate, such as L-alanine ethyl ester, in aqueous environments has been explored, offering new pathways for synthesizing hydrophobic homopolypeptides (Baker & Numata, 2012).

Advanced Material Applications

  • Research on modified multiwalled carbon nanotubes using L-alanine ethyl ester, a compound related to Ethyl N-ethyl-beta-alaninate, has shown potential for chiral discrimination in electrochemical applications. This research could lead to advancements in nanotechnology and materials science (Kang, Chen, Li, & Mu, 2010).

properties

IUPAC Name

ethyl 3-(ethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-8-6-5-7(9)10-4-2/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRWEHBBGLCEHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70946466
Record name Ethyl N-ethyl-beta-alaninate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl N-ethyl-beta-alaninate

CAS RN

23651-62-9
Record name N-Ethyl-β-alanine ethyl ester
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Record name Ethyl N-ethyl-beta-alaninate
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Record name Ethyl N-ethyl-beta-alaninate
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Record name Ethyl N-ethyl-β-alaninate
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Synthesis routes and methods I

Procedure details

Dissolved in 500 ml of ethanol was 50 g (0.50 mol) of ethyl acrylate. While stirring the thus-prepared solution while ice cooling, a liquid mixture of 36 g (0.55 mol) of a 70% aqueous solution of ethylamine and 100 ml of ethanol was added dropwise over 3.5 hours. After allowing the reaction to proceed for further 3 hours, the solvents were distilled off. The residue was distilled under reduced pressure to obtain 50.5 g of the intended product as colorless liquid (yield: 70%).
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
70%

Synthesis routes and methods II

Procedure details

To 110 ml of a 2M solution of ethyl amine in tetrahydrofuran (THF) at 0° C. was added dropwise ethyl acrylate (8.0 ml, 73.92 mmol) in 40 ml of tetrahydrofuran (THF). The reaction mixture was stirred overnight at room temperature. The reaction solution was filtered through a cotton wool plug and concentrated under reduced pressure to yield the title compound 10 (9.01 g, 84%) as a clear liquid. υmax/cm−1 3319.68, 2969.10, 1732.07, 1191.87 (FT-IR: FIG. 8)
[Compound]
Name
solution
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reactant
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8 mL
Type
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0 (± 1) mol
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40 mL
Type
solvent
Reaction Step One
Yield
84%

Synthesis routes and methods III

Procedure details

50 g (0.50 mole) of ethyl acrylate was dissolved in 500 ml of ethanol. To the resulting solution being stirred in an ice bath was added dropwise a mixed solution consisting of 36 g of a 70% aqueous ethylamine solution (containing 0.55 mole of ethylamine) and 100 ml of ethanol, in 3.5 hours. The reaction was continued for further 3 hours and then the solvent was distilled off. The resulting residue was subjected to vacuum distillation to obtain 50.5 g of a desired product with an yield of 70%.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.55 mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
70%

Synthesis routes and methods IV

Procedure details

A solution of ethylamine (70% in water, 5.8 mL) in EtOH (30 mL) was added to a suspension of ethyl acrylate (2.0 g) in EtOH (20 mL) at 0° C. and the mixture was stirred at RT for 30 mins. The mixture was concentrated under reduced pressure. The residue was purified by flash column chromatography on amino silica gel to afford the sub-title compound (2.4 g) as a pale yellow oil; 1H NMR (300 MHz, CDCl3); 4.13 (2H, q), 2.88 (2H, t), 2.66 (2H, q), 2.52 (2H, t), 1.24 (2H, t), 1.11 (3H, t).
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
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Quantity
30 mL
Type
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Reaction Step One
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20 mL
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